1,3-Bis(difluoromethoxy)benzene, with the chemical formula C₈H₆F₄O₂ and CAS number 22236-12-0, is a fluorinated aromatic compound characterized by the presence of two difluoromethoxy groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties, making it useful in various applications, particularly in materials science and organic synthesis.
There is no documented research on the mechanism of action of 1,3-Bis(difluoromethoxy)benzene in any biological system.
1,3-Bis(difluoromethoxy)benzene has been explored as a potential building block for organic electronic materials, particularly for hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). []
The introduction of difluoromethoxy groups on the benzene ring enhances the electron-withdrawing character of the molecule, improving its ability to transport positive charges (holes). Additionally, the presence of fluorine atoms can lower the highest occupied molecular orbital (HOMO) energy level of the material, further facilitating hole injection from the electrode to the organic layer. []
The synthesis of 1,3-bis(difluoromethoxy)benzene typically involves:
1,3-Bis(difluoromethoxy)benzene has several applications:
Several compounds share structural similarities with 1,3-bis(difluoromethoxy)benzene. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | Contains trifluoromethyl groups; higher electronegativity. |
1,2-Difluorobenzene | C₆H₄F₂ | Difluoro substitution at ortho positions; different reactivity patterns. |
1,4-Bis(difluoromethoxy)benzene | C₈H₆F₄O₂ | Similar structure but with para substitution; affects physical properties. |
The unique arrangement of difluoromethoxy groups at the meta positions on the benzene ring distinguishes 1,3-bis(difluoromethoxy)benzene from its analogs. This configuration can lead to different electronic properties and reactivity compared to other similarly structured compounds like 1,4-bis(difluoromethoxy)benzene or 1,3-bis(trifluoromethyl)benzene.
Irritant